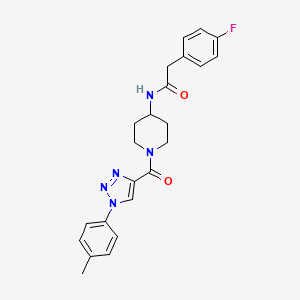
2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the triazole ring followed by the introduction of the piperidine and acetamide moieties. The detailed synthetic pathway can be summarized as follows:
- Formation of the Triazole Ring : Using click chemistry, azides and alkynes are reacted to form the triazole structure.
- Piperidine Attachment : The piperidine ring is introduced through a coupling reaction.
- Acetamide Formation : Finally, the acetamide group is added to complete the structure.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. The specific compound in focus has been evaluated against various bacterial strains:
| Microbial Strain | IC50 (μM) | Notes |
|---|---|---|
| Staphylococcus aureus | 5.0 | Effective against Gram-positive bacteria |
| Escherichia coli | 10.0 | Moderate activity against Gram-negative bacteria |
| Candida albicans | 15.0 | Exhibited antifungal properties |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 | Significant cytotoxic effect |
| T47D (Breast Cancer) | 27.3 | Moderate activity |
These results indicate that the compound may inhibit cancer cell proliferation and warrant further investigation.
Case Studies
Several studies have been conducted to evaluate the biological activities of similar compounds with triazole structures:
- Study on Antitubercular Activity : A series of substituted triazoles were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 μM, indicating potent antitubercular effects .
- Evaluation of Cytotoxicity : A study evaluated various triazole derivatives for cytotoxic effects on HEK-293 cells, revealing that most compounds were non-toxic at concentrations up to 100 μM .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole-containing compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between this compound and its biological targets. The results suggest favorable binding affinities with key enzymes involved in microbial resistance mechanisms, which supports its potential as a lead compound for drug development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-4-6-18(24)7-5-17/h2-9,15,19H,10-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQMHZRUZHSMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














